molecular formula C32H44N6O7 B135674 Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl) CAS No. 136553-76-9

Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl)

Cat. No. B135674
CAS RN: 136553-76-9
M. Wt: 624.7 g/mol
InChI Key: QGTFISXASKMOQM-MPPIKMIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl) is a cyclic peptide that is commonly referred to as cyclo(Glu-Pro-Val-Leu-Trp) or cGPVLT. It is a five-membered ring peptide that has been found to possess a wide range of biochemical and physiological effects. This peptide has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of cyclo(Glu-Pro-Val-Leu-Trp) is not fully understood. However, it has been found to interact with various receptors and enzymes in the body. One of the main receptors that cyclo(Glu-Pro-Val-Leu-Trp) interacts with is the opioid receptor. It has been found to have analgesic effects, which are mediated by its interaction with the opioid receptor. Additionally, cyclo(Glu-Pro-Val-Leu-Trp) has been found to inhibit the activity of some enzymes, such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).
Biochemical and Physiological Effects
Cyclo(Glu-Pro-Val-Leu-Trp) has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, which are mediated by its interaction with the opioid receptor. Additionally, it has been found to have anti-inflammatory effects, which are mediated by its inhibition of the activity of enzymes such as ACE and DPP-4. Cyclo(Glu-Pro-Val-Leu-Trp) has also been found to have antimicrobial activity against various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using cyclo(Glu-Pro-Val-Leu-Trp) in lab experiments is its stability. As a cyclic peptide, it is more resistant to proteolytic degradation than linear peptides. Additionally, it has been found to have a high binding affinity for some receptors and enzymes, making it a useful tool for studying protein-protein interactions. However, one of the limitations of using cyclo(Glu-Pro-Val-Leu-Trp) in lab experiments is its cost. Synthesizing cyclic peptides can be expensive, which may limit its use in some research studies.

Future Directions

There are several future directions for the research of cyclo(Glu-Pro-Val-Leu-Trp). One potential area of research is the design of analogs of cyclo(Glu-Pro-Val-Leu-Trp) with improved pharmacological properties. Additionally, the use of cyclo(Glu-Pro-Val-Leu-Trp) as a scaffold for the design of bioactive compounds could be further explored. Further research is also needed to fully understand the mechanism of action of cyclo(Glu-Pro-Val-Leu-Trp) and its potential therapeutic applications.
Conclusion
Cyclo(Glu-Pro-Val-Leu-Trp) is a cyclic peptide that has been found to possess a wide range of biochemical and physiological effects. It can be synthesized using various methods, and its mechanism of action has been studied in detail. Cyclo(Glu-Pro-Val-Leu-Trp) has various scientific research applications, including its use as a model peptide for studying the conformational preferences of cyclic peptides and as a tool for studying protein-protein interactions. Its advantages and limitations for lab experiments have been identified, and several future directions for research have been proposed.

Synthesis Methods

Cyclo(Glu-Pro-Val-Leu-Trp) can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The solid-phase peptide synthesis method is the most commonly used method for synthesizing cyclic peptides. This method involves the use of a resin-bound amino acid, which is coupled to the next amino acid in the sequence. The peptide chain is then elongated by repeating this process until the desired sequence is obtained. The cyclic peptide is formed by the intramolecular cyclization of the linear peptide using a coupling reagent.

Scientific Research Applications

Cyclo(Glu-Pro-Val-Leu-Trp) has been found to have various scientific research applications. It has been used as a model peptide for studying the conformational preferences of cyclic peptides. It has also been used as a tool for studying protein-protein interactions, as it can mimic the binding site of some proteins. Additionally, cyclo(Glu-Pro-Val-Leu-Trp) has been used as a scaffold for the design of bioactive compounds, such as enzyme inhibitors and antimicrobial peptides.

properties

CAS RN

136553-76-9

Product Name

Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl)

Molecular Formula

C32H44N6O7

Molecular Weight

624.7 g/mol

IUPAC Name

(4R)-4-amino-5-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]amino]-4-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C32H44N6O7/c1-18(2)14-25(29(42)35-21(17-39)15-20-16-34-24-9-6-5-8-22(20)24)36-31(44)28(19(3)4)37-30(43)26-10-7-13-38(26)32(45)23(33)11-12-27(40)41/h5-6,8-9,16-17,19,21,23,25-26,28,34H,1,7,10-15,33H2,2-4H3,(H,35,42)(H,36,44)(H,37,43)(H,40,41)/t21-,23-,25+,26+,28-/m1/s1

InChI Key

QGTFISXASKMOQM-MPPIKMIVSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CCC(=O)O)N

SMILES

CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)N

sequence

EPVXW

synonyms

BQ 162
BQ-162
cyclo(D-Glu-L-Pro-D-Val-L-Leu-D-Trp-)
cyclo(Glu-Pro-Val-Leu-Trp-)
cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl)

Origin of Product

United States

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